N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Description
Azetidine Ring Conformational Dynamics
The azetidine ring exhibits significant ring strain (~25.4 kcal/mol) due to its four-membered structure, which influences its puckering dynamics and substituent positioning. In N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide, the 3-position substitution with the bulky 1,2,4-oxadiazole-pyrimidine group imposes steric constraints, favoring a twist conformation over planar geometries. Nuclear magnetic resonance (NMR) studies of analogous azetidines reveal coupling constants (JH3-H4 ≈ 5–7 Hz) consistent with a cis-substituted puckered conformation.
Table 1: Key NMR Parameters for Azetidine Ring Substituents
| Proton Pair | Coupling Constant (J, Hz) | Conformational Inference |
|---|---|---|
| H3–H4 | 6.2 | Cis-puckered |
| H1–H2 | 8.7 | Trans-diaxial |
The carboxamide group at the 1-position further stabilizes the ring through hyperconjugative interactions between the lone pair of the amide nitrogen and the σ* orbital of the adjacent C–N bond. Molecular dynamics simulations suggest that desolvation effects at the azetidine nitrogen enhance cation-π interactions with the pyrimidine ring, reducing ring strain.
1,2,4-Oxadiazole-Pyrimidine Hybridization Patterns
The 1,2,4-oxadiazole-pyrimidine hybrid system forms a planar, conjugated framework due to sp2 hybridization at all ring atoms. The oxadiazole’s electron-deficient nature (aromatic stabilization energy ≈ 20 kcal/mol) synergizes with the pyrimidine’s π-deficient character, creating a polarized system that localizes electron density at the pyrimidine N1 and C4 positions.
Key Electronic Features:
- Oxadiazole Contribution: The 1,2,4-oxadiazole’s O–N–C–N–C sequence introduces a dipole moment (~4.5 D), polarizing the C5–O bond and enhancing electrophilicity at C5.
- Pyrimidine Resonance: Pyrimidine’s aromatic sextet delocalizes electron density, with calculated natural bond orbital (NBO) charges showing depletion at C2 (-0.12 e) and accumulation at N3 (-0.45 e).
Hybridization at the oxadiazole-pyrimidine junction (C5–C3’) facilitates π-π stacking interactions, as evidenced by X-ray crystallography of related compounds showing interplanar distances of 3.4–3.6 Å. The meta-substitution pattern on the oxadiazole minimizes steric clash with the azetidine ring, preserving planarity.
Carboxamide Linker Stereoelectronic Effects
The carboxamide linker (-NH-C(=O)-O-) bridges the azetidine and 2-methoxyphenyl groups, with stereoelectronic effects modulating conformational flexibility:
- Resonance Assistance: The amide’s resonance (C=O ↔ N–) stabilizes the s-cis conformation, aligning the carbonyl oxygen with the azetidine nitrogen. This creates a pseudo-six-membered transition state, reducing rotational freedom (ΔG‡ ≈ 12 kcal/mol).
- Methoxy Group Influence: The 2-methoxyphenyl substituent donates electron density via resonance (+M effect), increasing the amide nitrogen’s basicity (predicted pKa ≈ 1.2). This enhances hydrogen-bonding potential with proximal electrophilic sites.
Table 2: Stereoelectronic Parameters of the Carboxamide Linker
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.23 Å |
| N–C(=O) Torsional Angle | 15° (s-cis) |
| Resonance Stabilization | ~20 kcal/mol |
Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate that the methoxy group’s ortho position introduces steric hindrance, tilting the phenyl ring 35° relative to the amide plane. This distortion mitigates conjugation losses while preserving electronic communication.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-25-13-6-3-2-5-12(13)20-17(24)23-9-11(10-23)16-21-15(22-26-16)14-18-7-4-8-19-14/h2-8,11H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXYLGNQYKGKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features an azetidine ring, a pyrimidine moiety, and an oxadiazole unit, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its anticancer, antibacterial, and antifungal effects, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆N₄O₃. Its structure is characterized by multiple functional groups that are believed to interact with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Azetidine ring | Provides a unique framework for biological activity |
| Pyrimidine moiety | Enhances interaction with nucleic acids |
| Oxadiazole unit | Known for cytotoxic properties against cancer cells |
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis through interactions with cellular enzymes and receptors involved in growth and survival pathways.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Antibacterial and Antifungal Activity
The compound also exhibits antibacterial and antifungal properties. Similar structures have shown effectiveness against Gram-positive bacteria and certain fungal strains.
Comparative Analysis of Biological Activity
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazol | Antibacterial | Disrupts cell wall synthesis |
| 3-amino-N-(2-methylphenyl)azetidine | Antifungal | Inhibits fungal growth |
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. The development of this compound as a lead candidate for drug discovery is promising due to its unique structural features and biological activities .
Potential Applications
Given its diverse biological activities, this compound could be further developed as:
- Anticancer Agent : Targeting specific cancer pathways.
- Antibacterial Agent : Addressing antibiotic resistance.
- Template for Derivatives : Modifying the structure to enhance pharmacological profiles.
Scientific Research Applications
Anticancer Activity
The 1,3,4-oxadiazole scaffold is known for its significant biological activities, particularly in cancer research. Compounds containing this moiety have been synthesized and evaluated for their anticancer properties. Studies indicate that derivatives of 1,3,4-oxadiazole exhibit a range of biological activities including:
- Cytotoxicity : Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, compounds derived from the oxadiazole structure have shown promising results in inhibiting the proliferation of leukemia and breast cancer cells .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific enzymes and modulation of signaling pathways involved in cell survival .
Case Study: Anticancer Screening
A study conducted by Abdel K. Mansour et al. synthesized new 1,3,4-oxadiazole derivatives, revealing that certain compounds exhibited high potency against leukemia cell lines with significant inhibition percentages ranging from 81% to 90% across various cancer types .
Antimicrobial Properties
N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide has also been investigated for its antimicrobial properties. The oxadiazole derivatives are recognized for their broad-spectrum activity against bacteria and fungi.
Key Findings:
- Broad-Spectrum Activity : Research has shown that oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
- Mechanisms : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth .
Neuropharmacological Effects
Emerging studies suggest that compounds like this compound may have potential applications in neuropharmacology.
Potential Applications:
- Anticonvulsant Activity : Some derivatives have shown promise as anticonvulsants in preclinical models. Their mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Azetidine vs. Pyrazole
- Target Compound : The azetidine core may enhance rigidity and selectivity compared to larger rings (e.g., pyrazole in compound 17 from ). Pyrazole derivatives, such as 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline, exhibit metabolic stability due to the trifluoromethyl group but lack the conformational constraints of azetidine .
- Impact : Azetidine’s smaller ring size could improve target binding by reducing entropy loss upon interaction.
Azetidine vs. Propanamide
- Propanamide Derivatives (e.g., compound 6a in ): These feature flexible propanamide linkers instead of azetidine. For instance, 3-(3-(2-cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide targets cannabinoid receptors (CB2) with high selectivity, attributed to the carbazole group .
- Impact : The azetidine core in the target compound may limit off-target interactions compared to flexible linkers.
Substituent Effects
Aromatic Substituents on the Oxadiazole Ring
Carboxamide Substituents
Q & A
Basic Question: How can researchers optimize the synthetic yield of N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide?
Methodological Answer:
To improve synthetic yields, focus on reaction conditions and coupling agents. For azetidine-carboxamide derivatives, ultrasonic-assisted synthesis (e.g., 4-hour ultrasonic treatment at room temperature) enhances reaction efficiency by promoting reagent interaction, as demonstrated in analogous syntheses of N-aryl-3-oxobutanamides (yield: 66%) . Additionally, using triflate catalysts (e.g., ytterbium triflate) can stabilize intermediates in oxadiazole ring formation. Compare yields across solvent systems (e.g., ethanol vs. DMF) and monitor reaction progress via TLC or HPLC. Example optimization
| Method | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Ultrasonic-assisted | Ytterbium triflate/EtOH | 66% | |
| Conventional heating | None/DMF | 47% |
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Employ a multi-technique approach:
- Mass Spectrometry (ESI-MS/HRMS): Confirm molecular weight (e.g., ESI-MS m/z 342.2 [M+H]⁺ for similar oxadiazole derivatives) and isotopic patterns .
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and azetidine ring conformation .
- Elemental Analysis: Validate C, H, N content (e.g., ±0.4% deviation from theoretical values) .
- HPLC-PDA: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
Advanced Question: How can researchers resolve contradictory data between in vitro binding potency and cellular functional assays for this compound?
Methodological Answer:
Discrepancies often arise from assay-specific conditions. For oxadiazole-containing FLAP inhibitors, binding assays (IC₅₀ < 10 nM) may not correlate with whole-blood LTB4 inhibition (IC₅₀ < 100 nM) due to plasma protein binding or metabolite interference . Mitigation strategies:
Parallel Assays: Run binding (e.g., FLAP displacement) and functional (e.g., human whole-blood LTB4) assays under identical buffer conditions.
Metabolite Screening: Use LC-MS to identify active/inactive metabolites in cellular matrices.
Structural Dynamics: Apply molecular dynamics simulations to assess target engagement in lipid vs. aqueous environments.
Advanced Question: What strategies rationalize structure-activity relationships (SAR) for azetidine-carboxamide derivatives targeting enzymatic inhibition?
Methodological Answer:
SAR analysis requires systematic substitution and computational modeling:
- Oxadiazole Substituents: Pyrimidin-2-yl groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., FLAP inhibitors with IC₅₀ < 10 nM) .
- Azetidine Conformation: Rigidify the azetidine ring via methyl substituents to reduce entropic penalties during binding.
- Methoxyphenyl Interactions: Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., Cl, F) to modulate electron density and H-bonding. Example SAR table:
| Substituent (R) | Enzymatic IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Pyrimidin-2-yl | 8.2 | >100 |
| Phenyl | 120 | 12 |
| 4-Cl-Phenyl | 45 | 35 |
Data adapted from FLAP inhibitor studies .
Advanced Question: How can pharmacokinetic (PK) properties of this compound be optimized for in vivo studies?
Methodological Answer:
Improve PK via:
- Metabolic Stability: Introduce fluorine or methyl groups to block cytochrome P450 oxidation (e.g., 69 in showed low human clearance).
- Solubility Enhancement: Use salt forms (e.g., hydrochloride) or co-solvents (PEG-400) for IV administration.
- Plasma Protein Binding (PPB): Measure PPB via equilibrium dialysis; reduce lipophilicity (clogP < 3) to minimize off-target retention.
- Cross-Species DMPK Profiling: Compare rodent vs. human liver microsome stability to predict clearance rates .
Advanced Question: What computational methods validate the conformational stability of the azetidine-oxadiazole core?
Methodological Answer:
- Density Functional Theory (DFT): Calculate energy barriers for azetidine ring puckering (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD): Simulate solvated systems (e.g., 100 ns in explicit water) to assess torsional flexibility.
- X-ray Crystallography: Resolve crystal structures (e.g., analogous compounds in ) to confirm bond angles and dihedral strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
